molecular formula C11H14BrNO3 B13553352 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid

4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid

Cat. No.: B13553352
M. Wt: 288.14 g/mol
InChI Key: JJMHFFBFSILPQJ-UHFFFAOYSA-N
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Description

4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid is an organic compound that features a butanoic acid backbone with an amino group at the fourth position and a 2-bromo-4-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 4-methoxyphenylbutanoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group at the ortho position relative to the methoxy group.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the fourth position of the butanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 4-amino-4-(4-methoxyphenyl)butanoic acid.

    Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: 4-Amino-4-(4-methoxyphenyl)butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-(4-methoxyphenyl)butanoic acid: Lacks the bromo group, which may result in different chemical reactivity and biological activity.

    4-Amino-4-(2-chloro-4-methoxyphenyl)butanoic acid: Contains a chloro group instead of a bromo group, which can affect its chemical properties and interactions.

    4-Amino-4-(2-bromo-4-hydroxyphenyl)butanoic acid: Has a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.

Uniqueness

4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid is unique due to the presence of both bromo and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

4-amino-4-(2-bromo-4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H14BrNO3/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15)

InChI Key

JJMHFFBFSILPQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CCC(=O)O)N)Br

Origin of Product

United States

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